REACTION_CXSMILES
|
F[B-](F)(F)F.C([O+:8]([CH2:11][CH3:12])[CH2:9][CH3:10])C.[CH:13]1([N:18]2[C:22]3[C:23](=O)[NH:24]CC[C:21]=3[C:20]([CH2:28][CH3:29])=[N:19]2)[CH2:17][CH2:16][CH2:15][CH2:14]1>C(Cl)Cl>[CH:13]1([N:18]2[C:12]3[C:11]([O:8][CH2:9][CH3:10])=[N:24][CH2:23][CH2:22][C:21]=3[C:20]([CH2:28][CH3:29])=[N:19]2)[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:0.1|
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Name
|
|
Quantity
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3.371 kg
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Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C(C)[O+](CC)CC
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Name
|
|
Quantity
|
3.6 kg
|
Type
|
reactant
|
Smiles
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C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
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Name
|
|
Quantity
|
10.8 L
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for about 21 hours at 18-22° C
|
Duration
|
21 h
|
Type
|
WASH
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Details
|
the organic solution was washed with aqueous 10 % sodium carbonate (36 L)
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
The yield for this step
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1N=C(C2=C1C(=NCC2)OCC)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |